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Abstract
1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is a lipophilic, tertiary amine probe structurally

related to the GBR-12909 class of DAT inhibitors and Sigma-1 receptor ligands.[1] Its unique

phenoxy-pentyl-pyrrolidine scaffold makes it a critical tool for mapping the hydrophobic pockets

of the DAT S1/S2 binding sites and dissecting the interplay between DAT inhibition and Sigma-

1 mediated transporter trafficking.[1] This guide details protocols for solubility, radioligand

binding competition, and functional uptake inhibition assays.[1]

Part 1: Compound Profile & Chemical Handling
Compound Identity:

IUPAC Name: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine[1][2]

CAS Number: 415688-35-6[1][2]

Molecular Formula: C16H25NO[1]

Molecular Weight: 247.38 g/mol [1]

Class: Phenoxyalkylamine / Pyrrolidine derivative[1]
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Mechanism of Action (Contextual): Based on its pharmacophore (aryl-ether linker-basic amine),

this compound functions as a monoamine transporter modulator.[1] It acts by:

Direct Competition: Binding to the central substrate-binding site (S1) of DAT, blocking

dopamine reuptake.[1]

Allosteric/Chaperone Modulation: Exhibiting affinity for Sigma-1 receptors (

R), which physically interact with DAT to stabilize it at the plasma membrane.[1] This makes
the compound essential for distinguishing direct inhibition from trafficking-mediated reduction
in uptake.[1]

Handling & Storage:

Solubility: Insoluble in water.[1] Soluble in DMSO (>10 mg/mL) and Ethanol (>20 mg/mL).[1]

Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into amber

vials to prevent light degradation.[1]

Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid freeze-

thaw cycles.

Part 2: Experimental Protocols
Application 1: Functional Dopamine Uptake Inhibition Assay
Objective: Determine the IC50 of the compound for inhibiting [3H]-Dopamine uptake in

synaptosomes or transfected cells (e.g., HEK-293-hDAT).[1]

Materials:

HEK-293 cells stably expressing human DAT (hDAT).[1]

[3H]-Dopamine (Specific Activity: 20–40 Ci/mmol).[1]

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM

MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, 25 mM HEPES, pH 7.4).[1]

Test Compound: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (0.1 nM – 10 µM).[1]
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Non-specific Control: Mazindol (10 µM) or GBR-12909.[1]

Protocol:

Cell Preparation: Plate HEK-hDAT cells in 24-well plates (poly-D-lysine coated) at a density

of

cells/well. Incubate 24h.

Pre-Incubation: Wash cells 2x with warm KRH buffer. Add 450 µL of KRH containing the test

compound (at varying concentrations). Incubate for 10 minutes at 37°C.

Note: Short pre-incubation favors surface DAT inhibition; longer (>30 min) may involve

internalization mechanisms.[1]

Uptake Initiation: Add 50 µL of [3H]-Dopamine (final concentration 20–50 nM) to each well.

Transport Phase: Incubate for exactly 5–8 minutes at 37°C.

Critical: Uptake must remain linear.[1] Do not exceed 10 minutes.

Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer containing

100 µM pyrocatechol (to prevent dopamine oxidation).

Lysis & Counting: Lyse cells with 500 µL 1% SDS or 0.1 N NaOH. Transfer lysate to

scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis: Calculate specific uptake (Total Uptake - Non-specific Uptake). Fit data to a non-

linear regression model (Sigmoidal dose-response) to derive IC50.[1]

Application 2: Radioligand Binding Competition (Ki Determination)
Objective: Assess the binding affinity (Ki) of the compound for the DAT recognition site vs.

Sigma-1 receptors.[1]

Materials:

DAT Assay: Rat striatal membranes; Ligand: [3H]-WIN 35,428 (CFT).[1]
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Sigma-1 Assay: Guinea pig brain membranes; Ligand: [3H]-(+)-Pentazocine.[1]

Protocol (DAT Focus):

Membrane Prep: Homogenize rat striatum in ice-cold binding buffer (50 mM Tris-HCl, 120

mM NaCl, pH 7.4).[1] Centrifuge and resuspend to 1 mg protein/mL.[1]

Incubation: In a 96-well plate, combine:

50 µL Test Compound (1-[5-(2-Methylphenoxy)pentyl]pyrrolidine).[1]

50 µL [3H]-WIN 35,428 (Final conc. 2 nM).[1]

100 µL Membrane suspension.

Equilibrium: Incubate for 2 hours on ice (4°C).

Reasoning: DAT binding with cocaine analogs is temperature-sensitive; 4°C reduces

degradation and low-affinity binding.[1]

Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x

with ice-cold buffer.[1]

Quantification: Measure radioactivity. Determine Ki using the Cheng-Prusoff equation:

.[1]

Part 3: Mechanistic Visualization (DAT-Sigma
Interactome)
The following diagram illustrates the dual pathway where 1-[5-(2-
Methylphenoxy)pentyl]pyrrolidine may influence dopamine signaling: directly blocking DAT

(Inhibition) and modulating DAT stability via Sigma-1 receptors (Chaperoning).[1]
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Caption: Dual mechanism model. The compound directly inhibits DAT while potentially

modulating transporter stability via Sigma-1 receptor interaction.[1]

Part 4: Data Interpretation & Troubleshooting
Expected Results Table:
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Parameter Expected Range Interpretation

DAT IC50 (Uptake) 50 – 500 nM

Potent uptake inhibitor.[1]

Lower values indicate higher

lipophilicity-driven affinity.[1]

DAT Ki (Binding) 30 – 300 nM
Affinity for the cocaine-binding

site on DAT.[1]

Sigma-1 Ki 10 – 100 nM

High affinity suggests the

compound acts as a significant

DAT modulator via the ER-

chaperone pathway.[1]

Hill Slope ~1.0

Indicates competitive binding

at a single site.[1] <1.0

suggests negative

cooperativity or multiple

binding sites.[1]

Troubleshooting Guide:

High Non-Specific Binding: The phenoxy-pentyl chain is highly lipophilic.[1] Ensure filters are

pre-soaked in PEI and wash steps are rapid but thorough.[1] Use BSA (0.1%) in the assay

buffer to reduce sticking to plastic.[1]

Variable IC50: Check pre-incubation time. Lipophilic amines equilibrate slowly into the

membrane bilayer, which can affect access to the DAT binding pocket.[1] Standardize to 10-

15 mins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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